Trimethylsulfonium tetrafluoroborate

Descripción general

Descripción

Trimethylsulfonium tetrafluoroborate is used as a methylene transfer agent and as a pharmaceutical intermediate . It also functions as a catalyst for oxidation reactions of hydrocarbons . It is used in mass connectivity index, a new molecular parameter for estimation of ionic liquid properties .

Synthesis Analysis

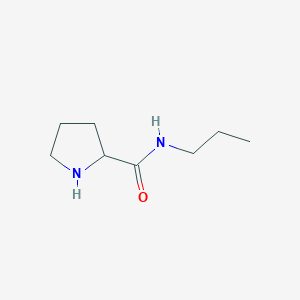

Sulfonium compounds like Trimethylsulfonium tetrafluoroborate can be synthesized by treating a suitable alkyl halide with a thioether . For example, the reaction of dimethyl sulfide with iodomethane yields trimethylsulfonium iodide .Molecular Structure Analysis

The ion of Trimethylsulfonium tetrafluoroborate has a trigonal pyramidal molecular geometry at the sulfur atom, with C-S-C angles near 102° and a C-S bond distance of 177 picometers .Chemical Reactions Analysis

There are no hazardous reactions under normal processing .Physical And Chemical Properties Analysis

Trimethylsulfonium tetrafluoroborate has a molecular weight of 163.97 . It is a solid substance with a melting point of 205-210 °C . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Pharmaceutical Research

This compound serves as a crucial building block in the synthesis of innovative drug candidates. Its unique chemical structure and properties enable the development of targeted therapies for a wide range of health conditions and disorders .

Organic Synthesis

As a raw material in organic synthesis, Trimethylsulfonium tetrafluoroborate is utilized for its reactivity and stability, contributing to the creation of complex organic molecules .

Methylene Transfer Agent

It is used as a methylene transfer agent due to its ability to donate a methylene group, which is a fundamental reaction in organic chemistry for building larger organic compounds .

Mecanismo De Acción

Target of Action

Trimethylsulfonium Tetrafluoroborate (TMF) primarily targets the NS5B polymerase , an enzyme that plays a crucial role in the replication of certain viruses . This enzyme is also the target of the antiviral drug ribavirin .

Mode of Action

TMF interacts with its target, the NS5B polymerase, by binding to its active site . This binding blocks access to the 3’-OH group of ribose, a critical component in the synthesis of viral RNA . By inhibiting this process, TMF effectively halts the replication of the virus .

Biochemical Pathways

The primary biochemical pathway affected by TMF is the viral RNA synthesis pathway . By inhibiting the NS5B polymerase, TMF disrupts this pathway, preventing the virus from replicating and spreading .

Result of Action

The primary result of TMF’s action is the inhibition of viral RNA synthesis . This leads to a halt in viral replication, preventing the spread of the virus within the host organism .

Action Environment

The action of TMF is influenced by various environmental factors. For instance, the compound should be stored in a cool place and kept in a tightly closed container in a dry and well-ventilated place . These conditions help maintain the stability and efficacy of TMF . Furthermore, the compound’s action may also be influenced by the physiological environment within the host organism, such as pH levels, temperature, and the presence of other biochemical substances.

Safety and Hazards

Propiedades

IUPAC Name |

trimethylsulfanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9S.BF4/c1-4(2)3;2-1(3,4)5/h1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBNWTAKWJKQNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

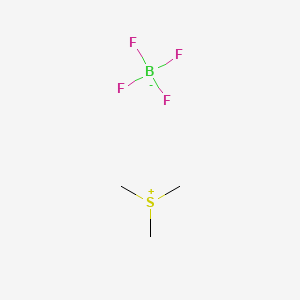

[B-](F)(F)(F)F.C[S+](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9BF4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30217922 | |

| Record name | Trimethylsulphonium tetrafluoroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30217922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trimethylsulfonium tetrafluoroborate | |

CAS RN |

676-88-0 | |

| Record name | Sulfonium, trimethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=676-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsulphonium tetrafluoroborate(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 676-88-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimethylsulphonium tetrafluoroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30217922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsulphonium tetrafluoroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How is Trimethylsulfonium Tetrafluoroborate formed, and what does the research indicate about its reactivity?

A1: The research paper describes the formation of Trimethylsulfonium Tetrafluoroborate through the reaction of Benzenediazonium Tetrafluoroborate (I) with Dimethyl Sulfide []. While the paper doesn't delve into the specific properties of Trimethylsulfonium Tetrafluoroborate, it suggests that the reaction mechanism involves the phenyl cation, generated from Benzenediazonium Tetrafluoroborate, attacking the lone electron pair on the sulfur atom of Dimethyl Sulfide []. This reactivity highlights the potential of Trimethylsulfonium Tetrafluoroborate as an electrophilic methylating agent, a characteristic commonly observed in sulfonium salts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.